molecular formula C6H4ClFIN B1416623 2-Chloro-5-fluoro-4-iodo-3-methylpyridine CAS No. 884494-50-2

2-Chloro-5-fluoro-4-iodo-3-methylpyridine

Cat. No.: B1416623
CAS No.: 884494-50-2
M. Wt: 271.46 g/mol
InChI Key: VVDAOXIUFDSTDB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-iodo-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a pyridine ring, along with a methyl group. It is a yellow to brown solid at room temperature and is used in various chemical and pharmaceutical applications due to its unique reactivity and properties .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoro-4-iodo-3-methylpyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and biomolecules. This compound is known to bind with specific enzymes, altering their activity and influencing metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, this compound can form complexes with proteins, impacting their structural conformation and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects gene expression by binding to transcription factors or DNA, thereby regulating the transcription of target genes . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and receptors, influencing their activity and function. For example, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . It also affects gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there is a threshold dose beyond which this compound can cause toxic or adverse effects, including organ damage and metabolic disturbances . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its distribution and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of 3-methylpyridine, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process generally includes steps such as:

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-4-iodo-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-fluoro-4-iodo-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-fluoro-4-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDAOXIUFDSTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654555
Record name 2-Chloro-5-fluoro-4-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-50-2
Record name 2-Chloro-5-fluoro-4-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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